2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2,2-dimethyl-6-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C9H16N4/c1-9(2)6-10-5-8(13-9)7-3-11-12-4-7/h3-4,8,10,13H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
ILSLPRTXUWQJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(N1)C2=CNN=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,2 Dimethyl 6 1h Pyrazol 4 Yl Piperazine
Established Synthetic Pathways for Pyrazole (B372694) Ring Systems
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed. These strategies often involve the formation of the five-membered ring through the reaction of a hydrazine-containing compound with a 1,3-dielectrophilic species.
Cyclocondensation Approaches
Cyclocondensation reactions represent the most traditional and widely used method for pyrazole synthesis. beilstein-journals.orgnih.gov The classic Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govyoutube.com This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.
Another key cyclocondensation strategy involves the use of α,β-unsaturated carbonyl compounds. nih.govmdpi.com The reaction of these substrates with hydrazines typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole ring. beilstein-journals.orgmdpi.com For example, α,β-ethylenic ketones react with hydrazine derivatives to form pyrazolines, which can then be oxidized to pyrazoles. nih.govmdpi.com If the α,β-unsaturated system contains a good leaving group in the β-position, aromatization can occur directly through elimination. beilstein-journals.org
| Starting Materials | Reaction Type | Key Features |
| 1,3-Dicarbonyl Compounds + Hydrazines | Knorr Synthesis | Classic, versatile, allows for diverse substitution patterns. beilstein-journals.orgnih.gov |
| α,β-Unsaturated Ketones/Aldehydes + Hydrazines | Michael Addition-Cyclization | Forms pyrazoline intermediate, requires subsequent oxidation to the pyrazole. nih.govmdpi.com |
| Acetylenic Ketones + Hydrazines | Cyclocondensation | A long-established method, though it can sometimes lead to mixtures of regioisomers. mdpi.com |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach to synthesizing complex molecules like pyrazoles from simple starting materials in a single step. mdpi.comrsc.org These reactions offer significant advantages over traditional multi-step syntheses by reducing waste, saving time, and simplifying purification processes. beilstein-journals.org
Several MCRs for pyrazole synthesis have been developed. For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Similarly, four-component reactions have been reported, such as the synthesis of pyrano[2,3-c]pyrazoles from a β-ketoester, hydrazine, malononitrile, and an aldehyde. beilstein-journals.org These strategies allow for the rapid generation of molecular diversity, which is highly valuable in drug discovery. mdpi.comacs.org
| Number of Components | Example Starting Materials | Resulting Pyrazole Derivative |
| Three-component | Aldehydes, β-ketoesters, Hydrazines | Persubstituted pyrazoles beilstein-journals.org |
| Three-component | Enaminones, Hydrazine, Aryl Halides | 1,3-Substituted pyrazoles beilstein-journals.org |
| Four-component | β-ketoesters, Hydrazine, Malononitrile, Aldehydes | Pyrano[2,3-c]pyrazoles beilstein-journals.org |
| Five-component | Thiadiazole thiol, Aldehydes, Malononitrile, Chloro-oxobutanoate, Hydrazine | Highly substituted pyrano[2,3-c]pyrazoles mdpi.com |
Palladium-Catalyzed Coupling Reactions in Pyrazole Synthesis
Modern synthetic organic chemistry has embraced palladium-catalyzed cross-coupling reactions as a powerful tool for forming carbon-carbon and carbon-nitrogen bonds. In pyrazole synthesis, these methods are used both to construct the ring and to functionalize a pre-existing pyrazole core.
One approach involves a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to generate substituted pyrazoles in a single pot. organic-chemistry.org This method is regioselective and proceeds under mild conditions. organic-chemistry.org Palladium catalysis is also instrumental in the N-arylation of pyrazoles, coupling pyrazole derivatives with aryl halides or triflates to introduce substituents on the nitrogen atom. organic-chemistry.org Furthermore, direct C-H activation/functionalization of the pyrazole ring, catalyzed by palladium, provides a straightforward route to arylated or heteroarylated pyrazoles without the need for pre-functionalized starting materials. acs.org
| Reaction Type | Coupling Partners | Key Feature |
| Four-Component Coupling | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | One-pot synthesis of polysubstituted pyrazoles. organic-chemistry.org |
| N-Arylation | Pyrazole, Aryl triflate/halide | Functionalization of the pyrazole nitrogen. organic-chemistry.org |
| C-H Activation | Substituted pyrazole, Aryl/Heteroaryl source | Direct functionalization at position 3 of the pyrazole ring. acs.org |
| Ring-Opening/Cyclization | 2H-Azirines, Hydrazones | Provides access to polysubstituted pyrazoles. organic-chemistry.org |
Methodologies for the Construction and Functionalization of Piperazine (B1678402) Scaffolds
The piperazine ring is another crucial heterocycle frequently found in pharmaceuticals. Its synthesis and functionalization are key steps in creating a vast number of bioactive compounds.
Direct Alkylation and Amination Routes
Direct functionalization of the piperazine nitrogen atoms is a common and straightforward strategy. N-alkylation can be achieved by reacting piperazine with alkyl halides. ambeed.com To achieve mono-alkylation, one of the nitrogen atoms is often protected with a group like tert-butoxycarbonyl (Boc), allowing the other nitrogen to be selectively functionalized. researchgate.net The protecting group can then be removed to yield the mono-substituted piperazine. researchgate.net
Reductive amination is another powerful method for N-alkylation, involving the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. google.commdpi.com This approach avoids the potential for over-alkylation to form quaternary ammonium salts, a possible side reaction with alkyl halides. researchgate.net For C-H functionalization at the carbon atoms adjacent to the nitrogen (the α-position), methods involving photoredox catalysis have been developed, allowing for the site-selective alkylation of the piperazine ring. mdpi.combohrium.com
Ring-Closing Reactions for Piperazine Formation
De novo synthesis of the piperazine ring often involves cyclization of a linear precursor. A common strategy is the double-reductive amination of a 1,2-diamine with a glyoxal derivative or a similar 1,2-dielectrophile. Another well-established route involves the cyclization of N-substituted diethanolamine derivatives. nih.gov
More recent methods provide access to substituted piperazines through innovative ring-closing strategies. For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes containing two nitrogen nucleophiles can form the six-membered ring. organic-chemistry.org Another approach involves the catalytic reductive cyclization of dioximes, which are prepared by the double Michael addition of a primary amine to nitrosoalkenes. nih.govmdpi.com These methods allow for the construction of piperazines with various substitution patterns on the carbon atoms of the ring. nih.govnih.gov
| Strategy | Precursor(s) | Key Features |
| Intramolecular SN2 Reaction | 1,2-Diamine derivatives | A classical approach to form the heterocyclic ring. nih.gov |
| Wacker-Type Cyclization | Alkenyl diamines | Palladium-catalyzed, aerobic, forms various N-heterocycles. organic-chemistry.org |
| Reductive Cyclization of Dioximes | Dioximes from primary amines and nitrosoalkenes | Allows for conversion of a primary amino group into a piperazine ring. nih.govmdpi.com |
| Aza-Michael Cyclization | Guanidine intermediates | Used in the synthesis of complex piperazine-containing drugs. mdpi.com |
Convergent and Divergent Synthesis of the 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine Core Structure
The construction of the this compound core can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
A divergent synthesis , on the other hand, would commence from a common intermediate that is later elaborated to introduce diversity. For example, a piperazine core could be constructed with a placeholder functional group at the 6-position, which is then converted to the pyrazole ring. A temperature-controlled divergent synthesis approach has been demonstrated for pyrazole derivatives, where the reaction of α,β-alkynic hydrazones can yield different products by simply tuning the reaction temperature, avoiding the need for transition-metal catalysts and oxidants nih.gov. This strategy allows for the creation of a library of analogues from a single precursor.
The choice between these strategies is often dictated by the desired scale of synthesis and the need for analogue generation. A convergent approach is often preferred for large-scale synthesis of a single target, while a divergent approach is more suited for medicinal chemistry programs requiring the exploration of structure-activity relationships.
| Strategy | Description | Key Reactions | Advantages |
| Convergent | Separate synthesis of piperazine and pyrazole fragments followed by late-stage coupling. | Buchwald-Hartwig amination, Suzuki coupling. | High overall yield for a single target, efficient. |
| Divergent | Synthesis of a common intermediate followed by elaboration to diverse analogues. | Temperature-controlled cyclization of hydrazones. | Facilitates the generation of a library of compounds, flexible. |
Asymmetric Synthesis and Stereochemical Control for Analogues
The presence of a stereocenter at the 6-position of the piperazine ring in analogues of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure compounds. The biological activity of chiral drugs is often dependent on their stereochemistry, making stereochemical control a critical aspect of their synthesis rsc.org.
Several strategies can be employed to achieve asymmetric synthesis of carbon-substituted piperazines. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming reaction. Alternatively, chiral catalysts can be employed to enantioselectively form the desired stereocenter. For the synthesis of related pyrazino-oxazine derivatives, controlled stereochemistry has been successfully achieved, highlighting the feasibility of such approaches for related heterocyclic systems umtm.cz.
The development of efficient and asymmetric syntheses of carbon-substituted piperazines is an active area of research, as it opens up new avenues for exploring biologically relevant chemical space rsc.org. The detailed study of both enantiomers of a chiral drug is a requirement for regulatory approval, underscoring the importance of robust asymmetric synthetic methods rsc.org.
| Asymmetric Approach | Description | Example Reaction | Outcome |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the stereoselective formation of the desired product. | Evans' alkylation on a piperazine precursor. | Diastereoselective formation of the desired stereocenter. |
| Chiral Catalysis | A chiral catalyst is used to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation of a piperazine precursor. | Enantioselective formation of the desired stereocenter. |
Sustainable and Green Chemical Approaches in Scaffold Construction
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. For the construction of the this compound scaffold, several sustainable and green chemical approaches can be considered.
One key area of focus is the use of alternative energy sources to drive reactions. Microwave irradiation and ultrasound have been successfully employed in the Petasis multi-component reaction for the synthesis of piperazine analogues, significantly reducing reaction times and energy consumption compared to conventional heating researchgate.net. Mechanochemical methods, such as ball milling, offer a solvent-free approach for the synthesis of heterocyclic compounds like dihydropyrano[2,3-c]pyrazoles, often resulting in high yields and short reaction times at room temperature nih.gov.
The choice of solvent is another critical factor in green chemistry. The use of greener solvents, such as ethyl lactate, has been demonstrated in the synthesis of 2-pyrazoline derivatives semanticscholar.org. Furthermore, the development of catalyst-free reactions, such as the temperature-controlled divergent synthesis of pyrazoles, reduces the reliance on potentially toxic and expensive transition-metal catalysts nih.gov. These green strategies contribute to a more sustainable and environmentally friendly synthesis of complex molecules.
| Green Chemistry Approach | Description | Application Example | Benefits |
| Alternative Energy Sources | Use of microwave, ultrasound, or mechanochemical energy to drive reactions. | Microwave-assisted Petasis reaction for piperazine synthesis researchgate.net. | Reduced reaction times, lower energy consumption. |
| Solvent-Free Reactions | Conducting reactions without a solvent, often using ball milling. | Ball milling synthesis of pyranopyrazoles nih.gov. | Eliminates solvent waste, simplified work-up. |
| Green Solvents | Use of environmentally benign solvents. | Synthesis of pyrazolines in ethyl lactate semanticscholar.org. | Reduced environmental impact, improved safety. |
| Catalyst-Free Synthesis | Designing reactions that proceed without a catalyst. | Temperature-controlled synthesis of pyrazoles nih.gov. | Avoids use of heavy metals, reduces cost. |
Advanced Structural Elucidation and Spectroscopic Analysis of 2,2 Dimethyl 6 1h Pyrazol 4 Yl Piperazine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity and spatial arrangement of atoms can be determined. nih.govipb.pt
In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrazole (B372694) ring, the piperazine (B1678402) ring, and the methyl groups. The pyrazole protons typically appear in the aromatic region, with the two C-H protons (at positions 3 and 5) showing characteristic doublet signals due to coupling with each other, and the N-H proton appearing as a broad singlet that may exchange with deuterium (B1214612) in solvents like D₂O. researchgate.net The protons on the piperazine ring will resonate in the aliphatic region, exhibiting complex splitting patterns (multiplets) due to geminal and vicinal coupling. The two methyl groups at the C2 position of the piperazine ring are expected to produce a singlet, integrating to six protons, due to their chemical equivalence.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems. researchgate.netresearchgate.net The piperazine ring carbons, including the quaternary carbon at C2 and the methine carbon at C6, will appear in the aliphatic region. mdpi.com The carbons of the two methyl groups will resonate at a higher field. DFT calculations are often used in conjunction with experimental data to achieve a high degree of accuracy in assigning chemical shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole C3-H / C5-H | ~7.5 (s) | ~135 |
| Pyrazole C4 | - | ~105 |
| Pyrazole N1-H | ~12.0 (br s) | - |
| Piperazine N-H | ~2.0-3.0 (br s) | - |
| Piperazine C3-H₂ | ~2.8-3.2 (m) | ~45-50 |
| Piperazine C5-H₂ | ~2.8-3.2 (m) | ~45-50 |
| Piperazine C6-H | ~3.5-4.0 (m) | ~55-60 |
| Piperazine C2 | - | ~50-55 |
| C2-Methyl (CH₃)₂ | ~1.2 (s) | ~25-30 |
Note: Predicted values are based on data for analogous pyrazole and piperazine structures. researchgate.netorganicchemistrydata.orgnetlify.appmdpi.com Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its molecular formula (C₉H₁₆N₄). mdpi.comacs.orgscispace.com
The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable structural information. The collision-induced dissociation (CID) of the parent ion would likely involve characteristic cleavages of the piperazine and pyrazole rings. scispace.com Key fragmentation pathways would include:
Cleavage of the piperazine ring: The piperazine ring can undergo ring-opening reactions, leading to the loss of ethyleneamine fragments or other small neutral molecules. The presence of the gem-dimethyl group would influence the fragmentation, potentially leading to the loss of an isobutylene (B52900) fragment.
Loss of the pyrazole moiety: Cleavage of the C-C bond connecting the two heterocyclic rings can result in fragments corresponding to the protonated pyrazole or the substituted piperazine cation.
Fragmentation of the pyrazole ring: The pyrazole ring itself can fragment, although this is often less favorable than piperazine ring cleavage.
Table 2: Expected Key Fragments in the ESI-MS/MS Spectrum of [C₉H₁₆N₄+H]⁺
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |
|---|---|
| 181.1499 | [M+H]⁺ (Protonated Molecule) |
| 124.1026 | [M+H - C₄H₉]⁺ (Loss of tert-butyl radical from piperazine) |
| 113.0975 | [M+H - C₃H₆N]⁺ (Piperazine ring fragment) |
| 81.0451 | [C₄H₅N₂]⁺ (Protonated 4-vinylpyrazole) |
| 68.0502 | [C₃H₄N₂]⁺ (Protonated pyrazole) |
Note: The m/z values are calculated for the most abundant isotopes and serve as a guide for spectral interpretation. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. nih.gov For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its N-H, C-H, C-N, and C=C bonds.
N-H Stretching: Two distinct N-H stretching bands are expected. The pyrazole N-H stretch typically appears as a broad band around 3100-3200 cm⁻¹ due to hydrogen bonding. researchgate.net The piperazine N-H (secondary amine) stretch is expected in the 3300-3400 cm⁻¹ region. acs.org
C-H Stretching: Aromatic C-H stretching from the pyrazole ring would be observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperazine ring and the methyl groups would appear in the 2850-2960 cm⁻¹ range. researchgate.net
C=C and C=N Stretching: The stretching vibrations of the pyrazole ring (C=C and C=N bonds) typically result in several bands in the 1400-1600 cm⁻¹ region. researchgate.netchemicalbook.com
N-H Bending: The N-H bending vibrations for both the pyrazole and piperazine moieties are expected in the 1550-1650 cm⁻¹ range.
C-N Stretching: Aliphatic C-N stretching vibrations from the piperazine ring will produce absorptions in the 1000-1250 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3400 | N-H Stretch | Piperazine (sec-Amine) |
| 3100-3200 | N-H Stretch | Pyrazole |
| >3000 | C-H Stretch | Pyrazole (Aromatic) |
| 2850-2960 | C-H Stretch | Piperazine & Methyl (Aliphatic) |
| 1550-1650 | N-H Bend | Piperazine, Pyrazole |
| 1400-1600 | C=C, C=N Stretch | Pyrazole Ring |
| 1000-1250 | C-N Stretch | Piperazine Ring |
Note: Data compiled from spectroscopic studies of pyrazole and piperidine/piperazine analogues. acs.orgresearchgate.netnih.govjocpr.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the pyrazole ring. researchgate.net The piperazine and dimethyl substituents act as auxochromes, which may cause minor shifts in the absorption maxima (λmax).
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyrazole system.
π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed in the far-UV region below 250 nm for pyrazole derivatives. researchgate.net These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.
n → π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen lone pairs) to antibonding π* orbitals. They result in weaker absorption bands at longer wavelengths compared to π → π* transitions. researchgate.net
The solvent environment can influence the position and intensity of these absorption bands. Polar solvents can stabilize the ground state and excited states differently, leading to solvatochromic shifts.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. ncl.ac.ukmdpi.com
Single Crystal X-ray Diffraction Analysis
A single crystal X-ray diffraction analysis of this compound would provide an unambiguous depiction of its molecular conformation. mdpi.com Key structural features that would be determined include:
Piperazine Ring Conformation: The six-membered piperazine ring is expected to adopt a stable chair conformation, which minimizes steric strain. iucr.orgresearchgate.net The analysis would confirm the relative orientations (axial or equatorial) of the pyrazole and methyl substituents.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the hybridization and bonding within the pyrazole and piperazine rings.
Molecular Packing: The arrangement of molecules within the crystal lattice would be revealed, highlighting the network of intermolecular interactions that stabilize the crystal structure.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Piperazine Ring Conformation | Chair |
| C-N (piperazine) bond length | ~1.46 Å |
| C-C (piperazine) bond length | ~1.53 Å |
| N-N (pyrazole) bond length | ~1.35 Å |
| Intermolecular H-Bond (N-H···N) | ~2.9 - 3.2 Å |
Note: These values are representative and based on crystallographic data for similar heterocyclic compounds. mdpi.com
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified.
For this compound, the Hirshfeld analysis would likely reveal the following key interactions:
Hydrogen Bonds: The most significant interactions are expected to be hydrogen bonds involving the N-H donors of both the pyrazole and piperazine rings and the sp² nitrogen of a neighboring pyrazole ring as an acceptor (N-H···N). These appear as distinct red regions on the dnorm map. researchgate.netnih.gov
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) shows distinct spikes and features corresponding to specific contact types.
Table 5: Predicted Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Intermolecular Contact Type | Predicted Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45 - 55% |
| N···H / H···N | 20 - 30% |
| C···H / H···C | 15 - 25% |
| N···C / C···N | < 5% |
| C···C | < 5% |
Note: Percentages are estimates based on analyses of similar nitrogen-containing heterocyclic structures. iucr.orgnih.gov The analysis highlights the crucial role of hydrogen bonding and van der Waals forces in defining the supramolecular assembly. nih.govnih.govresearchgate.netrsc.org
Computational Chemistry and Molecular Modeling of 2,2 Dimethyl 6 1h Pyrazol 4 Yl Piperazine
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, prized for its balance of accuracy and computational cost. eurasianjournals.comjcsp.org.pk It is widely used to determine the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT methods are employed to optimize the molecular geometry, calculate vibrational frequencies, and analyze the electronic landscape. jcsp.org.pknih.gov Such calculations provide a foundational understanding of the molecule's intrinsic characteristics.
The electronic structure of a molecule is defined by the arrangement of its electrons, which dictates its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov
For pyrazole-containing compounds, DFT calculations are routinely used to compute these values. jcsp.org.pknih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing further insight into the molecule's chemical tendencies.
| Reactivity Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table outlines the standard reactivity descriptors derived from HOMO and LUMO energies, which would be calculated for 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine in a typical DFT study.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, color-coding regions to indicate their charge characteristics.
Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack.
Green/Yellow Regions: Represent neutral or intermediate potential.
For a molecule like this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of both the pyrazole and piperazine (B1678402) rings, highlighting them as potential hydrogen bond acceptors. The hydrogen atom on the pyrazole's NH group would be a region of positive potential (blue), making it a likely hydrogen bond donor. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
While DFT provides insight into a static molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the surrounding environment, such as a solvent. eurasianjournals.com
For a flexible molecule containing a piperazine ring, which can adopt various conformations (e.g., chair, boat), MD simulations are crucial for:
Conformational Sampling: Identifying the most stable and populated conformations in a given environment.
Solvation Effects: Understanding how the molecule interacts with water or other solvent molecules.
Stability of Complexes: Assessing the stability of a ligand bound to a receptor over time. nih.govresearchgate.net
MD simulations on pyrazole and piperazine-containing compounds have been used to confirm the stability of docking poses within protein active sites, showing only minor conformational changes and fluctuations when the binding is stable. nih.gov
Molecular Docking Studies with Relevant Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. eurasianjournals.com
In a docking study, the ligand is placed into the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, often expressed as a "docking score" or binding energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction.
For this compound, docking studies would be performed against relevant protein targets. Given the prevalence of pyrazole and piperazine scaffolds in inhibitors of enzymes like kinases, proteases, or carbonic anhydrases, these would be logical targets. nih.gov The results would predict the most likely binding pose and provide an initial estimate of the compound's inhibitory potential.
| Parameter | Description |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. |
| Docking Score / Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the receptor. |
| Inhibition Constant (Ki) (µM or nM) | A value often estimated from the binding energy that reflects the inhibitory potency. |
This table shows typical outputs from a molecular docking study. For this compound, these values would be compared against known inhibitors of the target protein.
After predicting the binding mode, a detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex is performed. These interactions are crucial for binding affinity and selectivity.
Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (e.g., N-H, O-H) and an acceptor (e.g., nitrogen, oxygen). In our target molecule, the pyrazole N-H group is a primary hydrogen bond donor, while the other nitrogen atoms are potential acceptors. Docking studies on similar compounds frequently identify key hydrogen bonds with amino acid residues like His, Thr, or Asp in the active site.
Hydrophobic Interactions: These occur between nonpolar groups, such as the methyl groups on the piperazine ring and aromatic rings of amino acids like Phe, Tyr, and Trp. These interactions are critical for anchoring the ligand within hydrophobic pockets of the receptor.
Pi-Interactions: The pyrazole ring can participate in various π-interactions, including π-π stacking (with aromatic side chains) and cation-π interactions (with positively charged residues like Lys or Arg).
Analysis of these interactions provides a rational basis for the observed binding affinity and can guide the design of new derivatives with improved potency.
Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold
The this compound scaffold combines two key heterocyclic motifs, piperazine and pyrazole, which are recognized as "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active compounds. nih.govnih.gov Computational drug design strategies, broadly categorized as ligand-based and structure-based methods, are instrumental in optimizing compounds containing such scaffolds for desired therapeutic effects.
Ligand-Based Drug Design (LBDD)
LBDD approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the this compound scaffold, LBDD would involve analyzing a set of known active molecules that bind to the target of interest.
One primary LBDD technique is pharmacophore modeling . A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor. By aligning a series of active compounds, a common feature pharmacophore can be generated. This model can then be used to screen virtual libraries for novel compounds, including derivatives of the pyrazolyl-piperazine scaffold, that fit the pharmacophore and are therefore likely to be active.
Another powerful LBDD method is Quantitative Structure-Activity Relationship (QSAR) . QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a series of compounds with their biological activities. nih.gov For a series of analogs based on the this compound core, a 3D-QSAR model could be developed to predict the activity of newly designed compounds, guiding the synthesis towards more potent molecules. youtube.com
Interactive Table 1: Hypothetical 3D-QSAR Data for Pyrazolyl-piperazine Analogs
| Compound ID | Scaffold Modification | Molecular Weight (Da) | LogP | Predicted IC₅₀ (nM) |
| REF-001 | This compound | 194.28 | 0.85 | 520 |
| ANA-002 | Add -CH₃ to pyrazole N1 | 208.31 | 1.25 | 350 |
| ANA-003 | Add -Cl to pyrazole C3 | 228.72 | 1.55 | 180 |
| ANA-004 | Replace gem-dimethyl with cyclopropyl | 206.29 | 1.10 | 410 |
| ANA-005 | Add -F to piperazine N4-benzyl | 301.38 | 2.90 | 95 |
Structure-Based Drug Design (SBDD)
When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, SBDD methods can be employed. These techniques leverage the structural information of the target's binding site to design ligands with high affinity and selectivity.
Molecular docking is a cornerstone of SBDD. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be performed to insert the molecule into the active site of a target, such as a kinase or a G-protein coupled receptor. The results would provide insights into key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and a scoring function would estimate the binding affinity. This information is crucial for optimizing the scaffold, for instance, by adding functional groups that can form additional favorable interactions with specific amino acid residues in the binding pocket. rsc.orgelsevierpure.com
For example, the pyrazole moiety could act as a hydrogen bond donor and acceptor, while the piperazine ring can engage in ionic or hydrogen bonding interactions. The gem-dimethyl group provides a specific conformational constraint and a hydrophobic feature. Docking studies can reveal if these features are optimally positioned within the target's active site. rsc.org
Cheminformatics and Data Mining in Heterocyclic Chemistry Research
Cheminformatics provides the tools to manage, analyze, and model large volumes of chemical data, which is invaluable in modern heterocyclic chemistry research. Data mining techniques allow for the extraction of novel and useful knowledge from these vast chemical datasets.
For a scaffold like this compound, cheminformatics can be applied in several ways. Chemical databases such as PubChem can be mined to identify all known compounds containing the pyrazolyl-piperazine substructure. This allows researchers to survey the existing chemical space, understand synthetic accessibility, and identify potential starting points for a drug discovery program.
Furthermore, cheminformatics involves the calculation of a wide array of molecular descriptors . These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and 3D shape. These descriptors are the foundation of QSAR models and machine learning algorithms used to predict properties like solubility, toxicity, and biological activity.
Interactive Table 2: Calculated Molecular Properties for this compound
| Property | Value | Description |
| Molecular Formula | C₁₀H₁₈N₄ | The elemental composition of the molecule. |
| Molecular Weight | 194.28 g/mol | The mass of one mole of the compound. |
| XLogP3 | 0.85 | A measure of the molecule's lipophilicity. |
| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms. |
| Rotatable Bonds | 1 | The number of bonds that allow free rotation. |
| Topological Polar Surface Area | 56.9 Ų | An indicator of a molecule's ability to permeate cell membranes. |
Data mining of large compound libraries, coupled with the analysis of high-throughput screening data, can uncover structure-activity relationships that might not be obvious from smaller datasets. By clustering compounds based on structural similarity and activity, researchers can identify key structural motifs responsible for a desired biological effect. For instance, an analysis might reveal that for a particular kinase target, a pyrazole N-H is a critical hydrogen bond donor, and any substitution at this position leads to a loss of activity, guiding future synthetic efforts.
Structure Activity Relationship Sar Investigations of 2,2 Dimethyl 6 1h Pyrazol 4 Yl Piperazine Derivatives
Impact of Substituents on the Pyrazole (B372694) Moiety on Biological Activity
The biological activity of pyrazole-piperazine hybrids is highly sensitive to the nature and position of substituents on the pyrazole ring. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. Research into various pyrazole-based compounds has established key principles that are applicable to the 2,2-dimethyl-6-(1H-pyrazol-4-yl)piperazine scaffold.
For instance, in a series of 3,4,5-substituted pyrazole derivatives designed as inhibitors of meprin metalloproteases, the substitution pattern on the phenyl rings at the 3- and 5-positions was critical for activity. nih.gov The unsubstituted 3,5-diphenylpyrazole (B73989) showed high potency against meprin α. nih.gov Introducing different substituents allowed for the fine-tuning of this activity.
Key findings from SAR studies on pyrazole substituents include:
Aryl Substituents: The nature of aryl groups attached to the pyrazole core significantly influences activity. Replacing a conventional phenyl group at the 5-position with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of highly potent CB1 receptor antagonists. nih.gov This indicates that the electronic properties and conformation of the aryl substituent are crucial for receptor binding.
Acidic Moieties: The introduction of acidic groups can modulate selectivity. In meprin inhibitors, adding carboxyphenyl moieties at the 3(5)-position increased activity against meprin β, with meta-substitution being particularly favorable. nih.gov This suggests that an acidic group can form specific interactions, such as salt bridges or hydrogen bonds, in the target's active site.
Lipophilicity and Steric Bulk: The size and hydrophobicity of substituents are also determining factors. In one study, increasing the lipophilicity of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives generally correlated with improved cell growth inhibition up to a certain point. nih.gov Similarly, for meprin α inhibitors, replacing a phenyl group with a smaller methyl group decreased activity, whereas a bulkier cyclopentyl group maintained it, indicating a defined pocket size in the binding site. nih.gov
The following table summarizes the impact of various substituents on the pyrazole ring based on published research findings.
Table 1: Impact of Pyrazole Moiety Substitutions on Biological Activity
| Scaffold/Target Class | Substitution Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 3,5-Diphenylpyrazole (Meprin α/β Inhibitors) | 3(5)-Position | Unsubstituted Phenyl | High inhibitory activity against meprin α. | nih.gov |
| 3,5-Diphenylpyrazole (Meprin α/β Inhibitors) | 3(5)-Position | Cyclopentyl | Similar activity to phenyl against meprin α. | nih.gov |
| 3,5-Diphenylpyrazole (Meprin α/β Inhibitors) | 3(5)-Position | meta-Carboxyphenyl | Increased activity against meprin β. | nih.gov |
| 1,5-Diarylpyrazole (CB1 Antagonists) | 5-Position | 4-Chlorophenyl | Component of potent antagonist (Rimonabant). | nih.gov |
| 1,5-Diarylpyrazole (CB1 Antagonists) | 5-Position | 5-Alkynyl-2-thienyl | Potent CB1 antagonism, pharmacologically viable replacement. | nih.gov |
| Pyrazol-4-yl-pyridine (M4 Receptor Modulators) | N-Alkylation | Various Alkyl/Aryl Groups | Modulates positive allosteric modulator (PAM) effect. | nih.gov |
Role of Piperazine (B1678402) Ring Substitution Patterns on Molecular Recognition
Substitutions on the piperazine ring play a pivotal role in defining the interaction of the hybrid molecule with its biological target. The piperazine moiety can be substituted at its nitrogen atoms (N1 and N4) or, less commonly, on its carbon atoms. These modifications can influence the molecule's basicity, conformation, and ability to form key interactions, thereby affecting affinity and selectivity. researchgate.netnih.gov
Studies on various arylpiperazine series have provided valuable insights:
N-Substitution and Basicity: In a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring could accommodate various bulky heterocyclic groups. nih.gov Interestingly, a loss of basicity at the piperazine nitrogen connected to the aromatic moiety did not negatively impact receptor affinity, suggesting that this particular nitrogen may not be involved in critical ionic or hydrogen-bonding interactions with the D2/D3 receptors. nih.gov
Carbon Atom Substitution: The introduction of substituents on the carbon atoms of the piperazine ring, such as the gem-dimethyl group in the this compound scaffold, can have profound effects. Such substitutions restrict the conformational flexibility of the ring, which can pre-organize the molecule into a bioactive conformation, potentially increasing affinity and reducing off-target effects. The lack of substitution on the ring's carbon atoms can attenuate the biological target recognition landscape. researchgate.net
Nature of the N-Substituent: The type of group attached to the piperazine nitrogen is a common point of modification. In the development of natural product hybrids, introducing a 4-fluorobenzyl group on the piperazine moiety was identified as a crucial anticancer functional group. nih.gov Conversely, replacing the piperazine ring entirely with morpholine (B109124) or pyrrolidine (B122466) often leads to a significant decrease in activity, highlighting the importance of the specific structural and electronic features of the piperazine system. nih.gov
The following table details how different substitution patterns on the piperazine ring influence molecular recognition and biological activity.
Table 2: Role of Piperazine Ring Substitution on Molecular Recognition
| Compound Class | Substitution Pattern | Observed Effect on Activity/Recognition | Reference |
|---|---|---|---|
| Dopamine D3 Receptor Ligands | N-substitution with various indole (B1671886) rings | Accommodated bulky groups; loss of N-basicity did not reduce affinity. | nih.gov |
| Triterpenoid Derivatives | Dual fluorine substitution on sulfonylpiperazine ring | Enhanced cytotoxic activity against SK-OV-3 cancer cells. | nih.gov |
| Celastrol Derivatives | Piperazine vs. Aniline/Piperidine | Piperazine substitution provided better activity, suggesting N-atoms act as favorable hydrogen bond acceptors. | nih.gov |
| Betulinic Acid Derivatives | 4-Fluorobenzyl on piperazine | Identified as a crucial anticancer functional group. | nih.gov |
| General | Substitution on ring sp3 carbon atoms | Potentially enhances biological target recognition landscape compared to only N-substituted piperazines. | researchgate.net |
Bioisosteric Modifications and their Mechanistic Implications
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing lead compounds. In the context of the pyrazole-piperazine scaffold, bioisosteric modifications of either ring can lead to improved potency, selectivity, or pharmacokinetic properties.
Pyrazole Moiety Modifications: The pyrazole ring itself is often a target for bioisosteric replacement. In the development of CB1 receptor antagonists based on the 1,5-diarylpyrazole structure of rimonabant, the pyrazole core was successfully replaced by other five-membered heterocycles. acs.org
Thiazoles, Triazoles, and Imidazoles: These heterocycles were shown to be effective bioisosteres of the pyrazole ring, maintaining the CB1 antagonistic activity and high selectivity over CB2 receptors. acs.org Molecular modeling confirmed that these new scaffolds could achieve a similar three-dimensional orientation as the original pyrazole, thus preserving the key interactions with the receptor. acs.org
Alkynylthiophenes: In a different approach, the 5-aryl substituent of the pyrazole was replaced with a 5-alkynyl-2-thienyl group. nih.gov This modification was not only tolerated but led to highly potent CB1 antagonists, demonstrating that the binding pocket can accommodate different shapes and electronic distributions. nih.govebi.ac.uk
Pyrazolo[3,4-d]pyrimidine: In the context of anti-malarial drug discovery, replacing a triazolopyrimidine core with a pyrazolo[3,4-d]pyrimidine scaffold (a fused pyrazole system) led to the inactivation of the compound, highlighting the critical role of specific nitrogen atom placements for interaction with the target enzyme, PfDHODH. nih.gov
Piperazine Moiety Modifications: The piperazine ring can also be replaced by bioisosteres to fine-tune properties.
Homopiperazine (B121016): The introduction of a homopiperazine (a seven-membered ring) in place of piperazine has been shown to significantly improve antitumor activity in certain compound series. nih.gov
Spiro-diamines: In other drug scaffolds, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity. enamine.net
Impact on Solubility: Data-driven analyses have shown that replacing a phenyl ring with an N-methyl piperazine can lead to significant increases in aqueous solubility, a common goal of bioisosteric replacement in drug design. acs.org
These examples underscore that bioisosteric replacement is context-dependent. The success of a modification hinges on maintaining the essential pharmacophoric features while altering other properties like electronics, lipophilicity, or metabolic stability.
Table 3: Bioisosteric Modifications and Their Outcomes
| Original Scaffold/Moiety | Bioisosteric Replacement | Target/Context | Mechanistic Implication/Outcome | Reference |
|---|---|---|---|---|
| 1,5-Diarylpyrazole | Thiazole, Triazole, Imidazole | CB1 Cannabinoid Receptor | Maintained antagonistic activity; demonstrated to be viable bioisosteres preserving 3D structural overlap. | acs.org |
| Pyrazole 5-Aryl Moiety | 5-Alkynyl-2-thienyl | CB1 Cannabinoid Receptor | Discovered a novel class of potent antagonists; validated the replacement strategy. | nih.gov |
| Triazolopyrimidine Core | Pyrazolo[3,4-d]pyrimidine | PfDHODH (Anti-malarial) | Inactivated the compound, showing the pyrimidine (B1678525) N5 and pyrazole N4 nitrogens were crucial for activity. | nih.gov |
| Phenyl Ring | N-Methyl Piperazine | General Drug Design | Significantly increased aqueous solubility. | acs.org |
| Piperazine Ring | Homopiperazine | Antitumor Agents | Significantly improved antitumor activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For complex scaffolds like pyrazole-piperazine derivatives, QSAR provides a powerful tool to understand the key physicochemical and structural features that drive activity, thereby guiding the rational design of more potent and selective analogues.
Several QSAR studies on pyrazole-containing scaffolds have successfully identified critical molecular descriptors:
2D-QSAR for EGFR Inhibitors: A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the biological activity was strongly influenced by adjacency and distance matrix descriptors. nih.gov These descriptors relate to the topology and connectivity of the molecule. The resulting models were predictive enough to design eleven new compounds with potentially high potency. nih.gov
2D and 3D-QSAR for AChE Inhibitors: For a series of pyrazole derivatives targeting acetylcholinesterase (AChE), both 2D and 3D-QSAR models were developed. shd-pub.org.rs The 2D-QSAR model highlighted the importance of molecular volume and the number of multiple bonds. The 3D-QSAR (molecular field analysis) model provided insights into the favorable and unfavorable regions for steric and electrostatic interactions around the aligned molecules. These computational findings were corroborated by molecular docking, providing a comprehensive view of the SAR. shd-pub.org.rs
Pharmacophore Modeling: QSAR is often combined with pharmacophore modeling, which identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. For a set of nitrogen heterocycles acting as N-Myristoyltransferase inhibitors, QSAR models identified descriptors like solvent-accessible surface area as crucial, while pharmacophore modeling provided complementary insights into the required spatial arrangement of functional groups for optimal receptor binding. nih.gov
The general process for QSAR modeling in the optimization of the pyrazole-piperazine scaffold involves:
Data Set Compilation: Assembling a series of pyrazole-piperazine analogues with their experimentally measured biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) for each compound.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the activity. nih.gov
Model Validation: Rigorously validating the model's statistical robustness and predictive power using internal (e.g., cross-validation) and external test sets. nih.gov
Interpretation and Design: Using the validated model to understand the key structural features driving activity and to predict the potency of new, yet-to-be-synthesized derivatives, thus prioritizing synthetic efforts. nih.gov
By quantifying the relationship between structure and activity, QSAR models serve as an invaluable guide for the strategic optimization of the pyrazole-piperazine scaffold, accelerating the discovery of new drug candidates.
Mechanistic Chemical Biology and Biochemical Target Engagement of 2,2 Dimethyl 6 1h Pyrazol 4 Yl Piperazine
Enzymatic Inhibition Studies and Kinetic Analysis
No data were found regarding the enzymatic inhibition or kinetic analysis of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine.
Specific Kinase Inhibition Profiles (e.g., Rho Kinase (ROCK), p21-activated kinase 4 (PAK4), Aurora, FLT3)
There is no available information on the inhibitory activity of this specific compound against ROCK, PAK4, Aurora, or FLT3 kinases. While related pyrazole (B372694) and piperazine (B1678402) derivatives have been investigated as kinase inhibitors, these findings cannot be attributed to this compound without direct experimental evidence.
Modulators of Other Enzyme Classes (e.g., COX, LOX, α-glucosidase, α-amylase, NAAA)
No studies were identified that investigated the modulatory effects of this compound on other enzyme classes such as cyclooxygenases (COX), lipoxygenases (LOX), α-glucosidase, α-amylase, or N-acylethanolamine acid amidase (NAAA). Research exists on other pyrazole or piperazine-containing molecules as inhibitors of these enzymes, but this cannot be specifically linked to the subject compound.
Ligand-Receptor Interaction Profiling
There are no public records detailing the ligand-receptor interaction profile for this compound.
Modulation of Intracellular Signaling Pathways
Information regarding the modulation of any intracellular signaling pathways by this compound is not available in the surveyed literature.
Cellular Permeability and Distribution Studies (in vitro models)
No data from in vitro models on the cellular permeability or distribution of this compound have been published.
High-Throughput Screening (HTS) Campaign Design and Data Analysis for Target Discovery
There is no information available suggesting that this compound has been included in, or identified through, any high-throughput screening campaigns for target discovery.
Derivatives and Analogues of 2,2 Dimethyl 6 1h Pyrazol 4 Yl Piperazine: Design and Research Focus
Design Rationale for Structural Analogues based on SAR Insights
While there is no specific information on the structure-activity relationship (SAR) of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine, the design of analogues of related pyrazole-containing compounds is often guided by their intended biological target. In the context of kinase inhibitors, for example, the pyrazole (B372694) ring can serve as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase enzyme. mdpi.com Modifications to the substituents on the pyrazole and piperazine (B1678402) rings are systematically explored to enhance potency, selectivity, and pharmacokinetic properties. For instance, introducing different functional groups can modulate solubility, metabolic stability, and interactions with the target protein. nih.gov
Synthesis and Characterization of Designed Derivatives
The synthesis of pyrazole and piperazine derivatives is well-documented in organic chemistry literature. The formation of the pyrazole ring can often be achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov The piperazine moiety can be introduced through various synthetic routes, including nucleophilic substitution reactions.
The characterization of such newly synthesized compounds typically involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight. For crystalline compounds, X-ray crystallography can provide definitive proof of the three-dimensional structure.
Comparative Mechanistic Biochemical Profiling of Analogues
The biochemical profiling of novel compounds is essential to understand their mechanism of action and to quantify their biological activity. For potential kinase inhibitors, this often involves in vitro kinase assays to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of kinases. biointerfaceresearch.com This helps to establish the potency and selectivity of the analogues. Cellular assays are also employed to assess the compound's effect on cell proliferation, apoptosis, and specific signaling pathways.
Exploration of Novel Scaffolds incorporating 2,2-Dimethylpiperazine and 1H-Pyrazole-4-yl Moieties
The combination of a piperazine and a pyrazole ring in a single molecule creates a scaffold with significant potential for drug discovery. Researchers frequently explore novel scaffolds by fusing these heterocyclic rings or by creating hybrid molecules that incorporate additional pharmacologically active groups. biointerfaceresearch.com The aim is to develop compounds with improved therapeutic profiles, such as enhanced efficacy and reduced side effects. The 2,2-dimethyl substitution on the piperazine ring is a specific structural feature that could influence the compound's conformation and metabolic stability, making it an interesting, albeit currently underexplored, scaffold for further investigation.
Future Directions and Emerging Trends in 2,2 Dimethyl 6 1h Pyrazol 4 Yl Piperazine Research
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditional paradigms of drug discovery and development. These computational tools offer the potential to significantly accelerate the identification of novel drug candidates and optimize their properties with greater efficiency and precision. For 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine and its analogues, AI and ML can be applied across the entire discovery and optimization pipeline.
Generative AI models can design novel molecules with desired pharmacological profiles from scratch, exploring a vast chemical space to identify new pyrazole-piperazine derivatives with enhanced potency and selectivity. Predictive algorithms can be trained on large datasets of chemical structures and biological activities to forecast the efficacy and potential off-target effects of new derivatives of this compound. This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources.
Furthermore, ML models can be employed to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), these models can suggest specific chemical modifications to improve characteristics such as solubility, metabolic stability, and bioavailability.
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Generative Models | Algorithms that can generate novel molecular structures with desired properties. | Design of new pyrazole-piperazine derivatives with improved efficacy and safety profiles. |
| Predictive Modeling | Use of ML to predict biological activity, toxicity, and ADMET properties. | Rapid in silico screening of virtual libraries to identify high-potential analogues. |
| Lead Optimization | AI-driven suggestions for chemical modifications to enhance compound properties. | Accelerated optimization of lead candidates for preclinical development. |
| De Novo Drug Design | Creation of entirely new drug candidates with specific target interactions. | Discovery of novel therapeutic applications for the pyrazole-piperazine scaffold. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
A comprehensive understanding of a compound's mechanism of action is crucial for its successful clinical translation. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of the biological perturbations induced by a therapeutic agent. For this compound, a multi-omics approach can elucidate its molecular targets and downstream signaling pathways with unprecedented detail.
By treating relevant cell lines or model organisms with the compound and subsequently performing multi-omics profiling, researchers can identify changes in gene expression, protein abundance, and metabolite levels. This data can then be integrated and analyzed using bioinformatics tools to construct a comprehensive picture of the compound's mechanism of action. nih.govnih.gov For instance, transcriptomic analysis might reveal the upregulation of genes involved in a specific signaling pathway, while proteomic data could confirm the altered expression of the corresponding proteins.
This deep mechanistic understanding can aid in the identification of biomarkers for patient stratification, the prediction of potential resistance mechanisms, and the discovery of novel therapeutic indications for this compound and its derivatives.
| Omics Technology | Information Gained | Application in this compound Research |
|---|---|---|
| Genomics | Identification of genetic factors influencing drug response. | Patient stratification and personalized medicine approaches. |
| Transcriptomics | Analysis of gene expression changes upon compound treatment. | Elucidation of affected signaling pathways and cellular processes. |
| Proteomics | Quantification of protein expression and post-translational modifications. | Identification of direct and indirect protein targets. |
| Metabolomics | Measurement of changes in small molecule metabolite profiles. | Understanding of the compound's impact on cellular metabolism. |
Development of Advanced in vitro Models for Pre-clinical Evaluation
The predictivity of preclinical models is a cornerstone of successful drug development. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of human tissues, leading to a high attrition rate of drug candidates in clinical trials. The development of advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids, offers a more physiologically relevant platform for evaluating the efficacy of compounds like this compound. mdpi.comnih.govtudublin.iepromegaconnections.com
3D cell cultures, including spheroids and organoids, better mimic the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo. tudublin.iepromegaconnections.com These models can be derived from patient tissues, allowing for the testing of compounds in a more personalized context. For pyrazole (B372694) derivatives, 3D microtissue models have already shown promise in providing more predictive efficacy data. mdpi.comnih.gov The use of such advanced models for the preclinical evaluation of this compound can provide more accurate insights into its potential therapeutic effects and guide its further development.
| In Vitro Model | Key Features | Advantages for Preclinical Evaluation |
| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput screening, cost-effective. |
| 3D Spheroids | Self-assembled aggregates of cells. | Better representation of cell-cell interactions and gradients. |
| Organoids | Self-organizing 3D structures that mimic organ architecture and function. nih.govunits.itsciltp.com | High physiological relevance, potential for personalized medicine. |
| Organs-on-a-Chip | Microfluidic devices that simulate the activities of a whole organ. | Dynamic culture conditions, potential to model multi-organ interactions. |
Exploration of Targeted Delivery Mechanisms for Compound Derivatives
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. This approach can enhance efficacy and reduce off-target side effects. For derivatives of this compound, the exploration of targeted delivery mechanisms represents a promising avenue for improving their therapeutic index.
Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, can be engineered to encapsulate the drug and selectively deliver it to diseased cells or tissues. nih.govdoaj.orgacs.org For instance, piperazine-derived lipid nanoparticles have been successfully developed for the targeted delivery of mRNA to immune cells. nih.govdoaj.org This suggests the feasibility of designing similar carriers for pyrazole-piperazine compounds.
The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors overexpressed on target cells. This active targeting strategy can further enhance the precision of drug delivery. The development of such targeted formulations for derivatives of this compound could significantly broaden their therapeutic applications and improve patient outcomes.
| Delivery System | Description | Potential Application for this compound Derivatives |
| Liposomes | Vesicles composed of a lipid bilayer. | Encapsulation of the compound to improve solubility and circulation time. |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled release and targeted delivery to specific tissues. |
| Lipid Nanoparticles | Nanoparticles composed of lipids, often used for nucleic acid delivery. nih.govdoaj.orgnih.gov | Potential for co-delivery of the compound with other therapeutic agents. |
| Antibody-Drug Conjugates | A monoclonal antibody linked to a cytotoxic drug. | Highly specific targeting of cancer cells or other diseased cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
